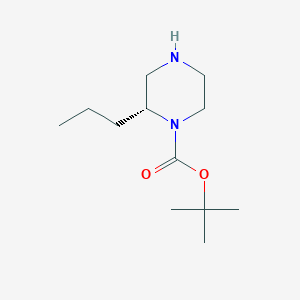

(R)-1-Boc-2-propyl-piperazine

説明

Significance of Stereochemistry in Pharmaceutical and Fine Chemical Synthesis

The biological systems within the human body are inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, drug molecules, which are designed to interact with these biological targets, often exhibit stereospecificity. One enantiomer of a chiral drug may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. myskinrecipes.com This reality underscores the critical need for enantiomerically pure compounds in drug development. The synthesis of single-enantiomer drugs is a major focus of modern pharmaceutical research, aiming to create more precise and safer medicines. myskinrecipes.com Advances in asymmetric synthesis and chiral chromatography have become essential tools in producing these enantiomerically pure pharmaceuticals.

The Piperazine (B1678402) Scaffold as a Privileged Structure in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com This designation stems from its frequent appearance in the structures of a wide array of approved drugs across various therapeutic areas. epo.org The widespread use of the piperazine moiety is attributed to its favorable physicochemical properties. It can enhance the aqueous solubility and bioavailability of a drug candidate due to the basicity of its nitrogen atoms. epo.org Furthermore, the piperazine ring is a versatile linker or scaffold that allows for the introduction of various substituents at its nitrogen atoms, enabling chemists to fine-tune the pharmacological properties of a molecule to optimize its interaction with biological targets.

Role of the Boc Protecting Group in Piperazine Chemistry

In the synthesis of complex molecules containing a piperazine unit, it is often necessary to selectively modify one of the two nitrogen atoms. This is where protecting groups, such as the tert-butoxycarbonyl (Boc) group, play a crucial role. The Boc group is widely used to temporarily block one of the piperazine nitrogens, preventing it from reacting while chemical transformations are carried out elsewhere on the molecule. nih.gov This strategy allows for precise control over the synthetic route.

The Boc group is typically introduced by reacting the piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov Its steric bulk can also influence the stereochemical outcome of reactions on adjacent carbons. Importantly, the Boc group can be readily removed under acidic conditions, restoring the secondary amine for further functionalization. mdpi.com This ease of introduction and removal makes the Boc group a vital tool in the multi-step synthesis of complex piperazine-containing pharmaceuticals. nih.govresearchgate.net

Overview of (R)-1-Boc-2-propyl-piperazine as a Chiral Intermediate

This compound, with the specific CAS number 1212252-88-4, is a prime example of a chiral building block that combines the advantageous features of the piperazine scaffold, the strategic utility of the Boc protecting group, and a defined stereocenter. nih.govgoogle.com The "(R)" designation indicates the specific three-dimensional arrangement of the propyl group at the second carbon of the piperazine ring. This fixed stereochemistry is critical for its application in the synthesis of enantiomerically pure target molecules, particularly in the pharmaceutical industry.

This compound serves as a valuable intermediate, meaning it is a stepping stone in a longer synthetic sequence. Chemists utilize this compound to introduce the chiral 2-propylpiperazine (B1312603) fragment into a larger, more complex molecule. Its utility has been noted in the development of kinase inhibitors, a significant class of drugs used in cancer therapy and other diseases. chemicalbook.com The presence of the Boc group allows for the selective reaction at the unprotected N4 nitrogen, for example, through alkylation or coupling reactions, before the final deprotection step reveals the target structure.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | tert-butyl (2R)-2-propylpiperazine-1-carboxylate nih.gov |

| CAS Number | 1212252-88-4 nih.gov |

| Molecular Formula | C₁₂H₂₄N₂O₂ nih.gov |

| Molecular Weight | 228.33 g/mol nih.gov |

| Appearance | Varies (often a liquid or low-melting solid) |

| Chirality | (R)-enantiomer |

The synthesis of this compound is not trivial and typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. Common strategies for preparing such chiral piperazines include the use of chiral auxiliaries derived from natural sources like amino acids, asymmetric hydrogenation of a corresponding prochiral precursor, or the resolution of a racemic mixture of 2-propylpiperazine followed by Boc protection. acs.org

Structure

3D Structure

特性

IUPAC Name |

tert-butyl (2R)-2-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTGOQORCFQPSZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647545 | |

| Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212252-88-4 | |

| Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Derivatization and Functionalization of R 1 Boc 2 Propyl Piperazine

Regioselective Functionalization of the Piperazine (B1678402) Core

The piperazine ring of (R)-1-Boc-2-propyl-piperazine offers a secondary amine at the N4 position, which is a prime site for various functionalization reactions. The bulky tert-butoxycarbonyl (Boc) group at the N1 position provides steric hindrance, directing reactions to the less hindered N4 nitrogen.

N-Alkylation and N-Arylation Reactions

N-Alkylation: The secondary amine at the N4 position can be readily alkylated through nucleophilic substitution reactions with alkyl halides or via reductive amination. mdpi.com For instance, the reaction of N-Boc protected piperazines with alkyl bromides, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), leads to the corresponding N-alkylated products. nih.gov Reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is another effective method for introducing alkyl groups at the N4 position. nih.govplos.org This approach has been utilized in the synthesis of various biologically active compounds, including CXCR4 antagonists. nih.gov

N-Arylation: The introduction of an aryl group at the N4 position is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.combeilstein-journals.org This reaction involves the coupling of an aryl halide (bromide, chloride, or iodide) with the piperazine nitrogen in the presence of a palladium or copper catalyst and a suitable ligand. beilstein-journals.orgresearchgate.netresearchgate.net Copper-catalyzed N-arylation of 1-Boc-piperazine with aryl iodides has been shown to proceed in moderate to good yields. researchgate.net Nickel-catalyzed arylation also presents a selective method for the synthesis of N-arylpiperazines. researchgate.net

Table 1: Examples of N-Alkylation and N-Arylation Reactions on Piperazine Cores

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl bromide, DIPEA, MeCN | N-Alkyl piperazine | nih.gov |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)3, DCE | N-Alkyl piperazine | nih.govplos.org |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd or Cu catalyst, Ligand, Base | N-Aryl piperazine | mdpi.combeilstein-journals.orgresearchgate.net |

| N-Arylation (Nickel-catalyzed) | Aryl chloride, Ni catalyst, Ligand | N-Aryl piperazine | researchgate.net |

Amidation and Acylation Strategies

Amidation: The N4-amine of this compound can undergo amidation reactions with carboxylic acids or their activated derivatives. ucl.ac.uk Direct condensation with a carboxylic acid can be facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). ucl.ac.ukresearchgate.net The use of β-hydroxy esters in the presence of a tantalum(V) ethoxide catalyst allows for chemoselective aminolysis of esters to form amides. mdpi.com

Acylation: Acylation of the N4-position is readily achieved using acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the generated acid. nih.gov These reactions are generally high-yielding and provide stable amide products. The resulting N-acyl piperazines are found in a variety of biologically active molecules. csic.es

Table 2: Amidation and Acylation of the Piperazine N4-Position

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Amidation | Carboxylic acid, EDC/DCC | N-Amide | ucl.ac.ukresearchgate.net |

| Amidation | β-Hydroxy ester, Ta(OEt)5 | N-Amide | mdpi.com |

| Acylation | Acyl chloride/anhydride, Base | N-Acyl piperazine | nih.gov |

Modification of the Propyl Substituent

While functionalization of the piperazine core is more common, modifications of the 2-propyl substituent can also be envisioned, although less frequently reported in the literature. Potential transformations could involve oxidation of the propyl chain to introduce functional groups like hydroxyl or carbonyl moieties, or radical halogenation followed by nucleophilic substitution. However, such modifications would require careful selection of reagents to avoid competing reactions at the piperazine nitrogens. Due to the limited specific literature on modifying the propyl group of this particular compound, this area remains a potential avenue for further synthetic exploration.

Transformations Involving the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a crucial element in the synthetic utility of this compound, as it protects the N1-nitrogen, allowing for regioselective functionalization of the N4-position.

The primary transformation involving the Boc group is its removal (deprotection) to liberate the N1-amine. This is typically accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an appropriate solvent. nih.govjgtps.comacs.org The deprotection reveals a new site for further derivatization, enabling the synthesis of 1,4-disubstituted piperazines.

Table 3: Common Deprotection Methods for the Boc Group

| Reagent | Solvent | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | nih.govjkchemical.com |

| Hydrochloric acid (HCl) | Ethyl acetate (B1210297) / Dioxane | jgtps.comresearchgate.net |

Synthesis of Complex Polycyclic Structures Incorporating the (R)-2-propyl-piperazine Moiety

The (R)-2-propyl-piperazine scaffold can be incorporated into more complex polycyclic structures, which is a common strategy in the design of novel therapeutic agents. nih.gov This can be achieved by utilizing the functional handles on the piperazine ring to construct additional rings. For example, after deprotection of the Boc group, the resulting diamine can be used in cyclization reactions.

One approach involves the reaction of the deprotected piperazine with a molecule containing two electrophilic centers, leading to the formation of a fused or bridged bicyclic system. For instance, the synthesis of 3,6-diazabicyclo[3.1.1]heptane structures has been reported, showcasing the versatility of the piperazine core in constructing complex polycyclic frameworks. nih.gov The strategic use of this compound allows for the introduction of a specific stereocenter and a propyl group, which can be crucial for the biological activity of the final polycyclic molecule. plos.org

Applications of R 1 Boc 2 Propyl Piperazine As a Chiral Building Block in Medicinal Chemistry

Design and Synthesis of Novel Pharmacophores

The inherent chirality and functional group availability of (R)-1-Boc-2-propyl-piperazine make it an attractive starting material for the creation of new pharmacophores—the essential molecular features responsible for a drug's biological activity.

Incorporation into Drug-like Scaffolds

The piperazine (B1678402) moiety is a common feature in many approved drugs, and the introduction of a chiral propyl group at the 2-position of the piperazine ring allows for the exploration of stereospecific interactions with biological targets. The Boc protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen, facilitating the construction of diverse molecular architectures. researchgate.net This strategy has been employed to synthesize a variety of drug-like scaffolds. For instance, the piperazine core can be incorporated into larger, more complex structures to generate novel chemical entities with potential therapeutic applications.

The synthesis of such scaffolds often involves a multi-step process. A general approach may include the deprotection of the Boc group, followed by reaction with various electrophiles to introduce different substituents. This modular approach allows for the creation of a library of compounds with diverse chemical properties, which can then be screened for biological activity.

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. gardp.orgnih.govopenaccessjournals.com this compound and its derivatives can serve as valuable fragments in FBDD campaigns. The piperazine ring is a recurring motif in fragments that have shown binding to various protein targets. nih.gov

In FBDD, initial fragment hits are often weak binders. The subsequent "fragment growing" or "fragment linking" process involves chemically modifying the initial fragment to improve its potency and selectivity. nih.gov The propyl group and the piperazine ring of this compound provide multiple points for such chemical elaboration, allowing for the systematic exploration of the chemical space around the initial fragment hit. nih.gov This approach has been successfully used to develop potent inhibitors for various targets, including those involved in infectious diseases. nih.gov For example, a fragment-assembly strategy was used to design and synthesize novel piperazine derivatives as potential CCR5 antagonists for the treatment of HIV. plos.org

Contribution to Pharmacokinetic and Pharmacodynamic Property Modulation

The piperazine ring is known to improve the aqueous solubility of drug candidates, which is a crucial factor for oral bioavailability. The specific stereochemistry of the (R)-isomer can also play a role in how the molecule interacts with metabolic enzymes and transporters, potentially leading to improved metabolic stability and a more favorable PK profile. The ability to modify the piperazine ring at two different positions allows for fine-tuning of these properties to achieve the desired balance of potency, selectivity, and drug-like characteristics.

Development of Dual Receptor Affinity Ligands and Multitarget Agents

Many complex diseases involve multiple biological pathways. Multitarget agents, which are designed to interact with more than one biological target, can offer a more effective therapeutic approach compared to single-target drugs. The versatile nature of the this compound scaffold makes it suitable for the development of such dual receptor affinity ligands and multitarget agents.

By strategically functionalizing the two nitrogen atoms of the piperazine ring with different pharmacophores, it is possible to create molecules that can simultaneously bind to two distinct receptors. This approach has been explored in the development of ligands with dual affinity for dopamine (B1211576) and serotonin (B10506) receptors, which could be beneficial for treating certain neurological disorders. thieme-connect.com Similarly, bivalent ligands targeting both mu-opioid and dopamine D3 receptors have been designed as potential non-addictive pain therapeutics. nih.gov

Role in Specific Therapeutic Areas (e.g., enzyme inhibitors, receptor modulators, antiviral agents)

The unique structural and chemical properties of this compound have led to its application in the development of therapeutic agents for a range of diseases.

Enzyme Inhibitors: The piperazine scaffold can be used to design inhibitors of various enzymes. For example, derivatives of this compound have been investigated as inhibitors of enzymes involved in inflammatory processes and cancer. google.com The chiral propyl group can provide specific interactions within the enzyme's active site, leading to enhanced potency and selectivity.

Receptor Modulators: As mentioned previously, this compound is a valuable building block for the synthesis of receptor modulators. Its derivatives have been explored as agonists, antagonists, and allosteric modulators for a variety of receptors, including G protein-coupled receptors (GPCRs) which are important targets for many drugs. nih.gov

Antiviral Agents: The piperazine moiety is present in several antiviral drugs. The development of novel piperazine-containing compounds is an active area of research for the treatment of viral infections, including influenza and HIV. google.commdpi.comgoogle.com For instance, piperazine derivatives have been designed as CCR5 antagonists to block HIV entry into host cells. plos.org

Structure Activity Relationship Sar Studies of R 2 Propyl Piperazine Derivatives

Impact of Stereochemistry on Biological Activity

Stereochemistry is a fundamental determinant of pharmacological activity, as enantiomers can exhibit significantly different interactions with chiral biological targets like receptors and enzymes. In the realm of piperazine (B1678402) derivatives, the chirality at the C2 position, as seen in (R)-2-propyl-piperazine, plays a crucial role.

Studies on chiral piperazine derivatives have consistently demonstrated stereoselectivity in receptor binding. For instance, in a series of hybrid aminotetralin−piperazine analogues, the (-)-isomers were generally found to be more potent than their corresponding (+)-isomeric counterparts at dopamine (B1211576) D2 and D3 receptors. acs.org One of the most selective compounds for the D3 receptor, with a Ki value of 0.35 nM, was the (-)-isomer, (-)-10. acs.org

Similarly, investigations into piperazine-based sigma (σ) receptor ligands, such as R(-)-PPAP, showed stereoselective binding, with the R-enantiomer binding to σ₁ sites with a Ki of 11 nM and to σ₂ sites with a Ki of 61 nM. scielo.br Its enantiomer, S(+)PPAP, displayed a twofold lower affinity for σ₁ sites (Ki = 38 nM). scielo.br Although this particular example shows modest stereoselectivity, it underscores the principle that the spatial arrangement of the substituent on the piperazine core is a key factor in molecular recognition at the receptor binding site. Molecular modeling studies have confirmed that the R enantiomers of certain 2-substituted piperazines can effectively bind to receptors like the α7 nicotinic acetylcholine (B1216132) receptor, with the basic and pyridyl nitrogens co-localizing with their counterparts in the potent agonist epibatidine. nih.gov

Influence of Substituent Modifications on Receptor Binding and Efficacy

The modification of substituents on the piperazine scaffold is a cornerstone of SAR studies, allowing for the fine-tuning of a compound's affinity and functional profile for specific receptors. These modifications can be broadly categorized by their location on the molecule, such as the N1-aryl group, the N4-substituent, or the C2-propyl side chain.

Arylpiperazine Moiety Modifications:

The nature and position of substituents on the N-aryl ring of arylpiperazine derivatives significantly modulate their binding affinity for dopamine and serotonin (B10506) receptors. tandfonline.com

Positional Effects : For dopamine D2 receptors, introducing a substituent at the ortho position of the phenyl ring generally increases binding affinity compared to the unsubstituted analogue. tandfonline.com In contrast, para substitution often leads to a decrease in activity. tandfonline.com

Electronic Effects : Electron-donating groups, such as ethers (methoxy, ethoxy) and thioethers, at the ortho position appear to enhance D2 receptor binding more effectively than electron-withdrawing groups like halogens or trifluoromethyl. tandfonline.com For example, installing a methylthio group at the ortho position resulted in a binding affinity approximately three times higher than that of methoxy (B1213986) or ethoxy groups at the same position. tandfonline.com For serotonin 5-HT1A receptors, electron-donating groups at the ortho position are also favored, while electron-withdrawing groups decrease binding affinity. tandfonline.com

Interactive Data Table: Effect of Phenyl Ring Substitution on Receptor Binding Affinity (Ki, nM)

| Compound ID | Substitution | D₂ Ki (nM) | 5-HT₁ₐ Ki (nM) | 5-HT₂ₐ Ki (nM) |

| 1 | Unsubstituted Phenyl | 148.2 | 8.8 | 27.6 |

| 2 | 2-OCH₃ | 94.8 | 3.3 | 2.5 |

| 9 | 2-Cl | 158.4 | 12.3 | 12.1 |

| 12 | 2-CF₃ | 163.7 | 40.7 | 10.9 |

| 14 | 2-SCH₃ | 34.5 | 1.8 | 1.7 |

Data sourced from competitive radioligand binding assays. tandfonline.com

N4-Position Modifications:

The substituent at the N4 position of the piperazine ring also critically influences receptor interaction. In a series of compounds designed as dopamine D2/D3 receptor ligands, modifications to the linker and tail groups attached to the N4-nitrogen led to significant changes in affinity and selectivity. acs.org Replacement of an imidazo[1,2-a]pyridine (B132010) group with a 2-indolyl moiety resulted in lower binding potency at both D3 and D2 receptors. acs.org

In another study, linking the piperazine to a 1-(benzo[b]thiophen-4-yl) moiety yielded a compound with potent agonistic activity at D2, D3, and 5-HT1A receptors. thieme-connect.com However, replacing this with other heterocyclic systems like 4-(piperazin-1-yl)thieno[3,2-c]pyridine (B26421) or 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (B1319786) led to a loss of efficacy at the D2 receptor. thieme-connect.com

Functional Efficacy:

Substituent modifications not only alter binding affinity but also impact the functional efficacy of the ligands (i.e., whether they act as agonists, antagonists, or partial agonists). In a functional assay measuring cAMP signaling, compounds with higher affinity for the D2 receptor demonstrated greater antagonistic activity. tandfonline.com For example, compounds 1 and 10 inhibited the dopamine response by 48.5% and 50.8%, respectively, while compound 11 , which has lower affinity, showed only 21.3% inhibition. tandfonline.com Similarly, studies on other series found that most derivatives behaved as D2/5-HT1A receptor agonists, with specific compounds identified as potent full 5-HT1A receptor agonists and partial D2/D3 receptor agonists. thieme-connect.com

Interactive Data Table: Functional Efficacy of Selected Compounds at D₂ Receptors

| Compound ID | % Inhibition of Dopamine Response (at 1 µM) | Efficacy |

| 1 | 48.5 ± 4.9% | Antagonist |

| 10 | 50.8 ± 5.4% | Antagonist |

| 11 | 21.3 ± 4.3% | Antagonist |

Data reflects inhibition of 1 µM dopamine response in CHO-K1 cells expressing human D₂ receptors. tandfonline.com

Conformational Analysis and its Correlation with Biological Profiles

The biological activity of flexible molecules like piperazine derivatives is governed by the specific conformation they adopt when binding to a receptor. Conformational analysis provides a crucial link between a compound's static structure and its dynamic biological function.

For 2-substituted piperazines, a significant finding is the preference for the substituent to be in an axial orientation. nih.gov A conformational study of 1-acyl and 1-aryl 2-substituted piperazines revealed that in all cases, the axial conformation was preferred over the equatorial one. nih.gov This axial orientation is critical as it places the basic nitrogen of the piperazine ring and other key functional groups (like a pyridyl nitrogen) in a specific spatial arrangement that can closely mimic the pharmacophore of endogenous ligands or other potent agonists, such as nicotine. nih.gov

This preference for the axial conformation can be further stabilized by intramolecular hydrogen bonding, particularly in ether-linked compounds. nih.gov The stability of this active conformation directly correlates with the compound's ability to bind effectively to its target. Molecular docking studies have shown that different conformations can be adopted depending on the substitution pattern. For instance, derivatives with a substituent in the ortho position of the N-phenyl ring adopt a conformation where the other end of the molecule (an indazole moiety in this case) faces the interior of the D2 receptor binding pocket. tandfonline.com

This interplay between substituent effects and conformational preference is a guiding principle in the rational design of new (R)-2-propyl-piperazine derivatives, ensuring that the molecule can adopt the optimal geometry for high-affinity receptor binding and desired functional activity.

Computational Chemistry and Molecular Modeling of R 1 Boc 2 Propyl Piperazine and Its Derivatives

Conformational Analysis and Energy Landscapes

A thorough search of scientific literature reveals a lack of specific studies focused on the comprehensive conformational analysis and energy landscapes of (R)-1-Boc-2-propyl-piperazine.

Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energy levels. ic.ac.uk For a molecule like this compound, which features a flexible piperazine (B1678402) ring and rotatable bonds associated with the propyl and Boc groups, a multitude of conformers are possible. The piperazine ring can adopt various conformations, such as chair, boat, and twist-boat forms. The relative energies of these conformers are influenced by steric and electronic factors, including potential 1,3-diaxial interactions. ic.ac.uksemanticscholar.org

The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the propyl group on the chiral center significantly influences the conformational preferences of the piperazine ring. semanticscholar.org A detailed computational study would typically involve systematic or stochastic conformational searches to identify low-energy conformers. Quantum mechanical calculations would then be employed to accurately determine the relative energies and the energy barriers for interconversion between these conformers, thereby constructing a potential energy surface.

While general principles of conformational analysis for piperazine-containing compounds are well-established, specific data, such as the energy differences between the equatorial and axial orientations of the propyl group or the rotational barriers of the substituents for this compound, are not available in the reviewed literature. Such information would be crucial for understanding its behavior in different chemical environments and its interaction with biological targets.

Molecular Docking and Ligand-Target Interactions

There are no published molecular docking studies specifically featuring this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. globalresearchonline.net This method is widely used in drug discovery to understand ligand-target interactions and to screen for potential drug candidates. researchgate.net For this compound, molecular docking could provide insights into its potential biological targets and the specific interactions that stabilize the ligand-receptor complex.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is required. The this compound molecule would then be placed into the binding site of the protein, and various algorithms would be used to explore different binding poses and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Although no specific docking studies for this compound have been reported, research on other chiral piperazine derivatives highlights the importance of stereochemistry in ligand-target interactions. For instance, studies on chiral pyrimidinyl-piperazine carboxamide derivatives as α-glucosidase inhibitors showed that compounds with an S-configuration at the chiral center were significantly more active than their R-configured counterparts, a finding supported by molecular docking and molecular dynamics simulations. nih.gov Similarly, molecular modeling of chiral chloroquine (B1663885) analogues with substituted piperazines has been used to understand their antimalarial activity. asm.org These examples underscore the potential of molecular docking to elucidate the role of the specific stereochemistry of this compound in its interaction with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its derivatives have not been developed according to the available literature.

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

The development of a QSAR model for derivatives of this compound would require a dataset of compounds with experimentally determined biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods would then be applied to develop a model that correlates these descriptors with the observed activity.

While no QSAR studies are available for this specific compound, research on other piperazine derivatives demonstrates the utility of this approach. For example, 3D-QSAR studies on piperazine derivatives with antihistamine and antibradykinin effects have been conducted to correlate electrostatic and steric factors with their antagonistic effects. researchgate.net Such models can guide the synthesis of new derivatives with improved potency and selectivity.

Virtual Screening and Lead Optimization

There is no information in the scientific literature regarding the use of this compound or its derivatives in virtual screening campaigns or subsequent lead optimization efforts.

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using information from known active compounds.

If this compound were identified as a hit compound from a screening campaign, it could serve as a starting point for lead optimization. This process involves designing and synthesizing derivatives with improved properties, such as higher potency, better selectivity, and more favorable pharmacokinetic profiles. Computational methods, including molecular docking and QSAR, would play a crucial role in this optimization process by guiding the design of new analogs. For instance, if docking studies revealed key interactions with a target protein, new derivatives could be designed to enhance these interactions.

While no specific examples exist for this compound, the general workflow of virtual screening followed by lead optimization is a well-established paradigm in modern drug discovery. nih.gov

Advanced Analytical Characterization Techniques for Stereochemical Purity and Structural Elucidation

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is an indispensable technique for separating enantiomers and quantifying the stereochemical purity of a chiral compound, expressed as enantiomeric excess (% ee). heraldopenaccess.us This process utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose. heraldopenaccess.usnih.gov

The determination of enantiomeric excess is crucial in the synthesis of single-enantiomer drugs to ensure the final product is free from its potentially inactive or harmful counterpart. heraldopenaccess.us The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. nih.gov For piperazine (B1678402) derivatives, polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective. unl.pt The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Illustrative Chiral HPLC Conditions for a Related Chiral Piperazine Derivative Note: This data is for a structurally similar compound and illustrates a typical analytical method.

| Parameter | Condition |

| Instrument | HPLC with UV/Vis Detector |

| Column | Daicel Chiralcel OD-H |

| Mobile Phase | 2-propanol : hexane (B92381) = 5 : 95 |

| Flow Rate | 1.0 mL/min |

| Detection | 210 nm |

| Retention Time (S)-isomer | 10.31 min rsc.org |

| Retention Time (R)-isomer | 17.51 min rsc.org |

Spectroscopic Methods for Structural Assignment (NMR, Mass Spectrometry, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR: The spectrum of (R)-1-Boc-2-propyl-piperazine would show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), multiplets for the propyl group protons (CH₃, CH₂, CH₂), and complex multiplets for the non-equivalent protons of the piperazine ring and the proton at the chiral center (C2).

¹³C NMR: The spectrum would display distinct peaks for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbons of the piperazine ring, and the three carbons of the propyl side chain.

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, confirming its molecular weight. For 1-Boc-piperazine, a related compound, the molecular weight is 186.25 g/mol . spectrabase.comnih.gov The fragmentation pattern can also provide structural information. A common fragmentation involves the loss of the tert-butyl group or isobutylene (B52900) from the Boc protecting group.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands expected for this compound include a strong C=O stretching absorption for the carbamate (B1207046) of the Boc group (typically around 1690 cm⁻¹) and C-H stretching bands for the alkyl groups.

Table 2: Predicted Spectroscopic Data for this compound Based on Analogous Compounds

| Technique | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | Boc group (-C(CH₃)₃) | ~1.4 ppm (singlet, 9H) |

| Propyl group (-CH₂CH₂CH₃) | ~0.9-1.6 ppm (multiplets, 7H) | |

| Piperazine ring protons | ~2.5-4.0 ppm (complex multiplets, 7H) | |

| ¹³C NMR | Boc group (C=O) | ~155 ppm |

| Boc group (-C(CH₃)₃) | ~80 ppm | |

| Propyl & Piperazine Carbons | ~14-60 ppm | |

| IR | Carbonyl Stretch (C=O) | ~1690 cm⁻¹ |

| MS | Molecular Ion [M+H]⁺ | Expected at m/z = 229.19 |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govthieme-connect.de This technique is essential for unambiguously confirming that the propyl group is in the (R) configuration at the C2 position of the piperazine ring.

The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. soton.ac.uk For chiral molecules, the phenomenon of anomalous dispersion can be used to determine the absolute configuration. researchgate.net The analysis yields a Flack parameter, which should be close to zero for the correct enantiomer, providing a high level of confidence in the stereochemical assignment. soton.ac.uk While obtaining a high-quality single crystal suitable for analysis can be a challenge, the data provided is unparalleled in its detail, offering precise bond lengths, angles, and the absolute spatial arrangement of the atoms. researchgate.net

In Situ Reaction Monitoring (e.g., ReactIR) for Synthetic Pathway Optimization

In situ reaction monitoring, using techniques like ReactIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy), provides real-time data on a chemical reaction as it happens. This process analytical technology (PAT) is invaluable for optimizing the synthetic pathway to this compound.

By inserting a probe directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products by monitoring their characteristic infrared absorbances over time. For the synthesis of N-Boc protected piperazines, one could monitor:

The disappearance of an N-H band from the starting piperazine.

The appearance and growth of the strong carbonyl (C=O) band of the Boc group.

This real-time data allows for the precise determination of reaction endpoints, preventing the formation of impurities from over- or under-reacting. It also facilitates the optimization of reaction parameters such as temperature, catalyst loading, and reagent addition rates to maximize yield, improve stereoselectivity, and ensure a consistent and robust synthetic process.

Q & A

Q. Q1. What are the most reliable synthetic routes for (R)-1-Boc-2-propyl-piperazine, and how can reaction conditions be optimized for high enantiomeric purity?

Methodological Answer:

- Key Route : A common approach involves Boc protection of (R)-2-propylpiperazine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA). For example, analogous syntheses of Boc-protected piperazines use 1:2 solvent ratios (H₂O:DCM) and CuSO₄·5H₂O as a catalyst to stabilize intermediates .

- Optimization :

- Characterization : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) and compare retention times with standards. ¹H/¹³C NMR should show distinct Boc-group peaks (δ ~1.4 ppm for tert-butyl) and piperazine backbone signals (δ ~2.5–3.5 ppm) .

Advanced Synthesis Challenges

Q. Q2. How do steric and electronic factors influence the regioselectivity of propyl-group introduction during piperazine functionalization?

Methodological Answer:

- Steric Effects : The (R)-configuration at C2 directs the propyl group to adopt equatorial positions to minimize 1,3-diaxial strain. Computational modeling (e.g., DFT) can predict preferred conformers .

- Electronic Factors : Nucleophilic substitution at the piperazine nitrogen requires activation via deprotonation (e.g., with NaH). For Boc-protected derivatives, the electron-withdrawing Boc group reduces N-nucleophilicity, necessitating stronger bases .

- Case Study : In analogous syntheses of (R)-1-Boc-2-isopropylpiperazine, regioselectivity >95% was achieved using LDA (Lithium Diisopropylamide) to deprotonate N-H before alkylation .

Analytical Techniques for Contradictory Data

Q. Q3. How should researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?

Methodological Answer:

- Step 1 : Cross-validate purity using orthogonal methods:

- HPLC-MS : Detect trace impurities (e.g., di-Boc byproducts).

- Elemental Analysis : Confirm %C/H/N matches theoretical values (±0.4%).

- Step 2 : Re-examine synthetic conditions. For example, hygroscopic reagents (e.g., TEA) may introduce water, altering crystallization behavior and melting points .

- Step 3 : Compare with structurally similar compounds. For instance, (R)-1-Boc-2-ethyl-piperazine (CAS 325145-35-5) has a reported mp of 78–80°C; deviations >5°C suggest impurities .

Applications in Medicinal Chemistry

Q. Q4. What role does the (R)-2-propyl group play in modulating sigma receptor affinity for CNS drug candidates?

Methodological Answer:

- Pharmacophore Design : The propyl group enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration. Docking studies show the (R)-configuration aligns the propyl chain into a hydrophobic pocket of σ₂ receptors, increasing binding affinity .

- Case Study : In σ₂ ligands like PB28, piperazine derivatives with branched alkyl groups (e.g., isopropyl) showed 10-fold higher affinity than linear chains. However, excessive bulk (>C3) reduces solubility .

Stability & Storage

Q. Q5. What are the critical storage conditions to prevent Boc-group deprotection or racemization in long-term studies?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (Ar/N₂).

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; Boc groups hydrolyze in acidic/humid conditions.

- Stability Data : Accelerated aging studies (40°C/75% RH) show <5% degradation over 6 months when stored anhydrously .

Safety & Handling

Q. Q6. What PPE and waste disposal protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; see GHS Category 2 warnings) .

- Waste Disposal : Neutralize with dilute HCl (pH 7) before incineration. Avoid aqueous release due to potential ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。